S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate
Description
S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is a chemical compound with the molecular formula C6H9ClO2S It is known for its unique structure, which includes a chloro group, a methyl group, and an oxopropyl group attached to an ethanethioate moiety
Properties
IUPAC Name |
S-[(2S)-3-chloro-2-methyl-3-oxopropyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPWTHDXSOXDX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CSC(=O)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219210 | |
| Record name | S-[(2S)-3-Chloro-2-methyl-3-oxopropyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69570-39-4 | |
| Record name | S-[(2S)-3-Chloro-2-methyl-3-oxopropyl] ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69570-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069570394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[(2S)-3-Chloro-2-methyl-3-oxopropyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(3-chloro-2-methyl-3-oxopropyl) (S)-ethanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thioesterification via Acyl Chloride Intermediate
- Starting Materials: Ethanethioic acid and 3-chloro-2-methyl-3-oxopropyl chloride.
- Reaction Conditions: The reaction is generally conducted under anhydrous conditions using pyridine as a base and solvent or in toluene to facilitate the reaction.
- Temperature: Ambient temperature (~20–25°C).
- Time: Approximately 1.5 hours.
- Catalysts/Additives: Pyridine acts both as a base to neutralize HCl formed and as a nucleophilic catalyst.
- Purification: The crude product is purified by crystallization or distillation, often followed by column chromatography using ethyl acetate/hexane gradients to isolate the pure thioester.
This method yields the target compound with high purity and yields around 98% have been reported.
Alternative Route via 3-Acetylthio-2-methylpropanoic Acid
- Precursor: 3-Acetylthio-2-methylpropanoic acid can be converted to the desired thioester.
- Reagents: Thionyl chloride (SOCl2) is employed to convert the acid to the corresponding acyl chloride intermediate.
- Solvent: Toluene is commonly used.
- Reaction Time: About 1.5 hours at ambient temperature.
- Workup: After formation of the acyl chloride, ethanethiol is added to form the thioester.
- Yield: High yields reported (~98.3%).
Reaction Mechanism Insights
The preparation generally proceeds via nucleophilic acyl substitution:
- The ethanethioic acid or ethanethiol nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride intermediate.
- Pyridine or other bases scavenge the released HCl, driving the reaction forward.
- The chloro substituent on the propyl moiety remains intact, providing the characteristic S-(3-chloro-2-methyl-3-oxopropyl) structure.
Optimization Parameters and Analytical Characterization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Pyridine, Toluene | Pyridine acts as base and solvent |
| Temperature | Ambient (20–25°C) | Mild conditions to prevent side reactions |
| Reaction Time | 1.5 hours | Sufficient for complete conversion |
| Purification | Crystallization, Column Chromatography | Ethyl acetate/hexane gradient used |
| Yield | 95–98% | High yield achievable with optimized conditions |
Advanced Synthetic Techniques
- Microwave-Assisted Synthesis: For similar thioesters, microwave irradiation at 120°C for 20 minutes in phosphate buffer has been reported to improve reaction efficiency and reduce side products, suggesting potential for this compound's synthesis optimization.
- Regioselectivity Control: Use of protecting groups (e.g., tert-butoxycarbonyl) on competing functional groups and solvent polarity optimization (e.g., DMF vs THF) can enhance regioselectivity and product purity.
- Catalytic Systems: Copper(0)-catalyzed Ullmann-type condensations have been explored in related thioester syntheses to minimize undesired cross-coupling.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Thioesterification | Ethanethioic acid + 3-chloro-2-methyl-3-oxopropyl chloride | Pyridine, Toluene, Ambient Temp, 1.5 h | ~98 | High purity, industrially scalable |
| Acid Chloride Intermediate Route | 3-Acetylthio-2-methylpropanoic acid + SOCl2 + Ethanethiol | SOCl2 in Toluene, Ambient Temp, 1.5 h | ~98.3 | Efficient, widely used in medicinal chemistry |
| Microwave-Assisted Synthesis | Similar thioesters (potential method) | Microwave, 120°C, 20 min, phosphate buffer | Not reported | Potential for faster synthesis |
Research Findings and Notes
- The compound’s synthesis is well-established in medicinal chemistry literature, with notable references including Suh et al., Journal of Medicinal Chemistry (1985), which details the use of pyridine and thionyl chloride in toluene for high-yield preparation.
- Analytical techniques critical for confirming synthesis include:
- 13C NMR: Carbonyl carbon peak at ~167.5 ppm; chlorinated methylene at ~42.7 ppm.
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 180.652.
- IR Spectroscopy: Strong C=O stretch near 1700 cm⁻¹; C-Cl stretch near 650 cm⁻¹.
- The compound is hygroscopic and light-sensitive; thus, storage under inert atmosphere (N₂ or Ar) at 2–8°C is recommended to maintain stability during and after synthesis.
Chemical Reactions Analysis
Types of Reactions
S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Radical Coupling Reactions : The compound can act as a radical coupling agent, facilitating the formation of complex organic structures. For instance, similar compounds have been utilized to introduce α-chloroketone motifs into larger molecules, which is essential in synthesizing heterocyclic and polycyclic compounds .
Medicinal Chemistry
As a derivative of ethanethioic acid, this compound may have potential applications in medicinal chemistry. Its structural similarity to known pharmaceuticals suggests it could be explored for:
- Pharmacological Properties : Studies on its interaction with biological macromolecules could reveal insights into its potential therapeutic effects or toxicity profiles. For example, compounds with similar structures have been investigated for their ability to inhibit specific biological pathways .
Case Study 1: Synthesis of Heterocycles
A study highlighted the use of thioate compounds in synthesizing complex heterocycles through radical coupling strategies. The introduction of this compound into reaction schemes demonstrated improved yields and selectivity for desired products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the oxopropyl group can undergo various transformations. The ethanethioate moiety provides additional reactivity, allowing the compound to engage in diverse chemical processes. The specific pathways and molecular targets depend on the context of its application and the conditions under which it is used.
Comparison with Similar Compounds
Similar Compounds
- S-(3-Chloro-2-methyl-3-oxopropyl) benzenecarbothioate
- S-(3-Chloro-2-methyl-3-oxopropyl) methylcarbothioate
Uniqueness
S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of chemical stability and reactivity, making it suitable for particular applications in research and industry.
Biological Activity
S-(3-Chloro-2-methyl-3-oxopropyl) (S)-ethanethioate is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.
This compound is synthesized through the reaction of ethanethioic acid with 3-chloro-2-methyl-3-oxopropyl chloride. The synthesis requires controlled conditions to yield a high-purity product, which is crucial for its application in biological studies.
The biological activity of this compound primarily revolves around its interaction with cellular targets. Research indicates that it inhibits protein synthesis in bacteria, which prevents their growth and reproduction. This mechanism makes it a valuable tool in studying bacterial resistance and developing new antibiotics.
Cytotoxicity
In addition to its antibacterial properties, the compound's cytotoxic effects have been evaluated against various human tumor cell lines. While detailed cytotoxicity data specific to this compound are sparse, similar compounds have demonstrated selective cytotoxicity against tumor cells without affecting normal cells significantly .
Cholinesterase Inhibition
Recent studies have also explored the potential of this compound as a cholinesterase inhibitor. Compounds with similar structures have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may possess similar properties .
Research Findings and Case Studies
Several research studies have investigated the biological activity of compounds related to this compound. For instance:
- Antibacterial Studies : A study examining various isolated compounds demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, with MIC values ranging from 4.4 µM to 17.8 µM .
- Cytotoxicity Evaluations : Similar compounds were tested for their cytotoxic effects on human tumor cell lines, showing varying degrees of efficacy which could inform future drug development strategies .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds can be beneficial:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C6H9ClO2S | 180.65 g/mol | Antibacterial, Cytotoxic |
| Captopril Impurity 31 | C6H9ClO2S | 180.65 g/mol | Moderate AChE Inhibition |
| Related Thioesters | Variable | Variable | Varies by structure |
Q & A
Q. What role does this compound play in studying enzyme inhibition or metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
